Methyl linolelaidate

Catalog No.
S1533697
CAS No.
2566-97-4
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linolelaidate

CAS Number

2566-97-4

Product Name

Methyl linolelaidate

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Synonyms

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E), 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide, methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate, methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate, methyl linoleate 13-hydroperoxide, (9Z,11E)-, methyl linoleate hydroperoxide

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC

Function and Occurrence:

Methyl linolelaidate (C₁₉H₃₄O₂) is a fatty acid methyl ester, a modified form of linoleic acid (C₁₈H₃₂O₂). It is a naturally occurring compound found in various plants, including Leonurus japonicus and Ageratum conyzoides []. While its specific biological function in these plants remains under investigation, it is believed to play a role in cellular processes and plant defense mechanisms.

Research Applications:

Methyl linolelaidate has gained interest in scientific research due to its potential applications in various fields:

  • Biomarker studies: Researchers have explored the potential of methyl linolelaidate as a biomarker for specific health conditions, particularly those related to lipid metabolism []. However, further research is needed to validate its efficacy as a reliable biomarker.
  • Antimicrobial activity: Some studies have suggested that methyl linolelaidate may possess antimicrobial properties against certain bacterial and fungal species [, ]. However, these studies primarily involve in vitro (laboratory) experiments, and further research is needed to determine its effectiveness and potential applications in real-world settings.
  • Inflammation and immune response: Emerging research suggests that methyl linolelaidate may modulate the immune system and inflammatory processes []. However, the exact mechanisms and potential therapeutic implications require further investigation.

Methyl linolelaidate, also known as linolelaidic acid methyl ester, is a methyl ester of the trans,trans-9,12-octadecadienoic acid. Its chemical formula is C19H34O2C_{19}H_{34}O_{2}, and it has a molecular weight of approximately 294.47 g/mol. This compound is characterized by its unsaturated fatty acid structure, featuring two double bonds in the trans configuration at the 9th and 12th carbon positions. Methyl linolelaidate is primarily derived from linoleic acid, which is a common polyunsaturated fatty acid found in various vegetable oils.

The mechanism by which ML might influence health is still under investigation. Some hypotheses suggest it might:

  • Compete with linoleic acid for metabolic pathways, potentially affecting the production of beneficial metabolites [].
  • Increase inflammation in the body.
Typical of unsaturated fatty acids. Key reactions include:

  • Hydrogenation: Methyl linolelaidate can undergo hydrogenation to form saturated fatty acid esters. This reaction typically requires catalysts such as palladium or nickel under controlled conditions. The enthalpy change for this reaction has been reported as 233.0±0.54 kJ mol-233.0\pm 0.54\text{ kJ mol} .
  • Oxidative Degradation: Under oxidative conditions, methyl linolelaidate can decompose, leading to the formation of various oxidation products, including hydroperoxides and aldehydes .
  • Thermal Reactions: When heated in the presence of air, methyl linolelaidate can undergo thermal decomposition, resulting in complex mixtures of products due to radical formation .

Methyl linolelaidate exhibits various biological activities. Research indicates that it may possess anti-inflammatory properties and could play a role in modulating lipid metabolism. Its structure allows it to interact with biological membranes, influencing fluidity and permeability. Additionally, it has been studied for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems .

Methyl linolelaidate can be synthesized through several methods:

  • Esterification: The most common method involves the esterification of linoleic acid with methanol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
  • Transesterification: Methyl linolelaidate can also be produced via transesterification of triglycerides from vegetable oils with methanol, often using alkaline catalysts such as sodium hydroxide or potassium hydroxide.
  • Chemical Reduction: Reduction of linoleic acid derivatives can yield methyl linolelaidate under specific conditions .

Methyl linolelaidate finds applications across various fields:

  • Food Industry: It is used as a flavoring agent and emulsifier in food products due to its fatty acid composition.
  • Cosmetics: The compound is incorporated into cosmetic formulations for its moisturizing properties.
  • Pharmaceuticals: Methyl linolelaidate may serve as an ingredient in drug formulations aimed at treating inflammatory conditions .

Studies on methyl linolelaidate interactions reveal its potential effects on biological systems:

  • Membrane Interaction: Research indicates that methyl linolelaidate can integrate into lipid bilayers, affecting membrane fluidity and function .
  • Antioxidant Activity: Interaction studies have demonstrated that methyl linolelaidate may scavenge free radicals, contributing to its potential protective effects against oxidative damage .

Methyl linolelaidate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Methyl LinoleateC19H34O2C_{19}H_{34}O_{2}Contains cis double bonds; more prevalent in nature
Methyl LinolenateC19H34O2C_{19}H_{34}O_{2}Contains three double bonds; higher reactivity
Methyl OleateC18H34O2C_{18}H_{34}O_{2}Contains one double bond; less unsaturated
Methyl PalmitateC16H32O2C_{16}H_{32}O_{2}Saturated fatty acid; no double bonds

Methyl linolelaidate's unique trans configuration distinguishes it from other similar compounds like methyl linoleate and methyl linolenate, which contain cis configurations and different degrees of unsaturation. Its specific interactions and applications in food and cosmetics further emphasize its unique role among fatty acid esters .

Physical Description

Liquid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 g/mol

Monoisotopic Mass

294.255880323 g/mol

Heavy Atom Count

21

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

JRB7ACQ5NW

Other CAS

2566-97-4
11068-03-4
112-63-0
2462-85-3

Wikipedia

Methyl linolelaidate

General Manufacturing Information

Fatty acids, safflower-oil, Me esters: INACTIVE

Dates

Modify: 2023-08-15
1. A. Lanser et al. “Metabolism of Linoleate versus Linoelaidate in the Laying Hen” Lipids, vol. 13 pp. 103-109, 19782. A. Christy “Thermally Induced Isomerization of Trilinolein and Trilinoelaidin at 250 _C: Analysis of Products by Gas Chromatography and InfraredSpectroscopy” Lipids, vol. 44 pp. 1105-1112, 20093. H.-H. Lo et al. “In vitro activation of mouse skin protein kinase C by fatty acids and their hydroxylated metabolites” Lipids, vol. 29 pp. 547-553, 19944. D. Zapolska-Downar et al. “Trans Fatty Acids Induce Apoptosis in Human Endothelial Cells” Journal of Physiology and Pharmacology, vol. 56 pp. 611-625, 2005

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